2-[4-(TERT-BUTYL)PHENOXY]-N'-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-[4-(TERT-BUTYL)PHENOXY]-N’-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenoxy group, and a pyrazole moiety
Preparation Methods
The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-N’-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired aceto-hydrazide derivative.
Substitution reaction:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(TERT-BUTYL)PHENOXY]-N’-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or tert-butyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENOXY]-N’-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)PHENOXY]-N’-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar compounds to 2-[4-(TERT-BUTYL)PHENOXY]-N’-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE include:
2-[4-(TERT-BUTYL)PHENOXY]-N’-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE derivatives: These compounds have similar structures but with slight modifications, such as different substituents on the phenoxy or pyrazole rings.
Other aceto-hydrazide derivatives: Compounds with similar hydrazide functional groups but different aromatic or aliphatic substituents.
The uniqueness of 2-[4-(TERT-BUTYL)PHENOXY]-N’-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-6-23-14(2)15(12-21-23)11-20-22-18(24)13-25-17-9-7-16(8-10-17)19(3,4)5/h7-12H,6,13H2,1-5H3,(H,22,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVJGSOSMFZQP-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)COC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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